molecular formula C12H16O B192730 4'-tert-Butylacetophenone CAS No. 943-27-1

4'-tert-Butylacetophenone

Cat. No. B192730
CAS RN: 943-27-1
M. Wt: 176.25 g/mol
InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N
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Description

4’-tert-Butylacetophenone is a para-substituted acetophenone . It is used in the synthesis of 2-pyridone derivatives . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4’-tert-Butylacetophenone involves several steps . After the reaction mixture is stirred, it is extracted with ethyl acetate three times. The organic phases from the extractions are combined and treated with a Heidolph rotary evaporator at a speed of 120rpm, a temperature of 38°C, and a vacuum of 0.1Mpa for about 5 minutes. Then, it is subjected to column chromatography using 200 mesh silica gel. The eluent is petroleum ether: ethyl acetate at approximately 20:1. The target compound, 4’-tert-Butylacetophenone, is then isolated .


Molecular Structure Analysis

The molecular formula of 4’-tert-Butylacetophenone is C12H16O . Its average mass is 176.255 Da and its monoisotopic mass is 176.120117 Da .


Chemical Reactions Analysis

4’-tert-Butylacetophenone may be used in the synthesis of 2-pyridone derivatives . Their fluorescence spectra have also been evaluated .


Physical And Chemical Properties Analysis

4’-tert-Butylacetophenone is a liquid . It has a refractive index of 1.52 at 20°C . Its boiling point is 107-108 °C at 5 mmHg and its melting point is 17-18 °C . The density of 4’-tert-Butylacetophenone is 0.964 g/mL at 25 °C .

Scientific Research Applications

  • Environmental Toxicology : 4-tert-butylphenol, a compound related to 4'-tert-Butylacetophenone, exhibits weak estrogenic activity in fish, suggesting environmental impacts when released in water bodies (Jobling & Sumpter, 1993).

  • Pharmaceuticals and Cosmetics : In the production of emulsions, 4'-tert-Butylacetophenone is used as a model active ingredient to study the diffusion of aromatic compounds from oil droplets in water (Hengelmolen & Vincent, 1997).

  • Materials Science : A process involving 4'-tert-Butylacetophenone is used for curing acid-curable resins, suggesting its role in manufacturing and industrial applications (O'Ryan, Schmidt, & Noseworthy, 2002).

  • Aquatic Biology : Research on 4-tert-butyl phenol, closely related to 4'-tert-Butylacetophenone, has shown that it can cause endocrine disruption and metabolic changes in fish, indicating its ecological and biological significance (Barse et al., 2006).

  • Organic Chemistry : 4'-tert-Butylacetophenone is involved in the synthesis of pyrrole derivatives, demonstrating its use in chemical synthesis and research (Kaur & Kumar, 2018).

  • Chemical Research : Studies on the bromination of derivatives of 4'-tert-Butylacetophenone provide insights into chemical reactions and mechanisms (Volod’kin, Ershov, & Portnykh, 1967).

  • Medical Diagnostics : The compound is used in the analysis of catecholamine metabolites in urine, highlighting its role in clinical chemistry and diagnostics (Muskiet et al., 1981).

  • Green Chemistry : 4'-tert-Butylacetophenone derivatives are studied for environmentally friendly acylation processes, aligning with the principles of sustainable and green chemistry (Yadav & Joshi, 2002).

Safety And Hazards

4’-tert-Butylacetophenone is a flammable liquid and vapour . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

While specific future directions for 4’-tert-Butylacetophenone are not mentioned in the search results, its use in the synthesis of 2-pyridone derivatives and as a pharmaceutical intermediate suggest potential applications in pharmaceutical and chemical research.

properties

IUPAC Name

1-(4-tert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJYGWNYQCHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061337
Record name Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-tert-Butylacetophenone

CAS RN

943-27-1, 43133-94-4
Record name 4′-tert-Butylacetophenone
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Record name p-tert-Butylacetophenone
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Record name Ethanone, 1-((1,1-dimethylethyl)phenyl)-
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Record name 4'-tert-Butylacetophenone
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Record name Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
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Record name p-tert-butylacetophenone
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Record name P-TERT-BUTYLACETOPHENONE
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Synthesis routes and methods

Procedure details

514 grams (3.85 mol) of anhydrous aluminum chloride was put into 2 liters of carbon tetrachloride. While stirring vigorously, 302 grams (3.85 mol) of acetylchloride was added over a period of 1 hour at a temperature below 10° C. Subsequently, 469 grams (3.5 mol) of tert.butylbenzene was added to the reaction mixture over a period of 3 hours at a temperature below 5° C. After stirring for 1 hour without cooling, the reaction mixture was poured into a mixture of 500 milliliters of water, 1.7 kilograms of ice and 150 milliliters of 35% hydrochloric acid. The organic phase was separated, washed to neutrality and dried. After the solvent had been distilled off, 600 grams of 4'-tert.butylacetophenone was obtained having a refractive index nD20 = 1.5212. 444 grams (2.02 mol) of the above-described 4'-tert.butylacetophenone was mixed with 1.25 liters of glacial acetic acid and heated to 60° C. while stirring. Subsequently, at a reaction temperature of about 60° C., 375 grams (5.28 mol) of gaseous chlorine was passed into the reaction mixture for 41/2 hours. After the reaction mixture had been freed from hydrogen chloride gas and the excess of chlorine by passing through nitrogen, 414 grams (5.05 mol) of anhydrous sodium acetate was added and then the reaction mixture was heated to 95° C. Subsequently, another 185 grams (2.60 mol) of gaseous chlorine was passed into the reaction mixture for 2 hours at a temperature of about 95° C. The excess of chlorine was again removed with the aid of nitrogen and then the hot reaction mixture was filtered. After the addition of 63 milliliters of water, the clear filtrate was cooled to room temperature, which caused 2,2,2-trichloro-4'-tert.butylacetophenone to crystallize out. After filtering off by suction, washing and drying, 530 grams of white crystalline final product was obtained, having a melting point of 61.5° - 62.5° C.
Quantity
514 g
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Quantity
469 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.7 kg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
R Hengelmolen, B Vincent - Journal of the Chemical Society, Faraday …, 1997 - pubs.rsc.org
… and contained either 4-tert-butylacetophenone or anethole as a … 70% for emulsions containing 4-tert-butylacetophenone and … ) and 24 min (4-tert-butylacetophenone/Tegopren 5843). …
Number of citations: 1 pubs.rsc.org
NTT Chau, S Handjani, JP Guegan, M Guerrero… - …, 2013 - Wiley Online Library
… 2 a (1-(4-tert-butylcyclohexyl)ethanone) were observed, indicating the formation of a stable inclusion complex between the methylated CDs and the 4-tert-butylacetophenone through its …
AG Motten, CF Chignell… - Photochemistry and …, 1983 - Wiley Online Library
… ‐5‐tert‐butylbenzene) generated two nitro anion radicals, both of which were centered on twisted nitro groups, while musk ketone (3,5‐dinitro‐2,6‐dimethyl‐4‐tert‐butylacetophenone) …
Number of citations: 24 onlinelibrary.wiley.com
B Ramasamy, M Kumar Gangwar… - European Journal of …, 2017 - Wiley Online Library
… hydrogenation of acetophenones for a wide variety of substrates ranging from electron‐rich ones such as 4‐methylacetophenone, 3,4‐dimethylacetophenone, 4‐tert‐butylacetophenone…
DE Pearson, HW Pope, WW Hargrove - Organic Syntheses, 2003 - Wiley Online Library
… product: 3‐bromo‐4‐tert‐butylacetophenone …
Number of citations: 0 onlinelibrary.wiley.com
Z Qin, S Lv, Y Wu, C Wang, S Zhang… - High Performance …, 2020 - journals.sagepub.com
… As shown in Figure 1, first, compound Y 1 was prepared by a modified acetic acid hydrochloric acid catalytic method using 4-tert-butylacetophenone and phenol as raw materials; the …
Number of citations: 2 journals.sagepub.com
R Hengelmolen, B Vincent, G Hassall - Journal of colloid and interface …, 1997 - Elsevier
… , because of the very low butoxybenzene, Ç20% w/w 4-tert-Butylacetophenone, Ç2% w/w … The oil contained Ç80% w/w tetrafluorobutoxybenzene, Ç18% w/w 4-tert-butylacetophenone …
Number of citations: 8 www.sciencedirect.com
U Rayhan, JH Do, T Arimura, T Yamato - Comptes Rendus Chimie, 2015 - Elsevier
… In order to confirm that assumption, we further examined the reduction of 4-tert-butylacetophenone under the same reaction conditions. 1-(4-tert-Butylphenyl) ethanol (61%) was …
Number of citations: 11 www.sciencedirect.com
H Yuan, M Ji, H Xue, H Chen, Y Zhang - Tetrahedron, 2023 - Elsevier
… 4-tert-Butylacetophenone (2) was obtained as a colorless liquid (62.7 mg, 89% yield). H NMR (CDCl 3 , 400 MHz): δ 1.37 (s, 9H), 2.61 (s, 3H), 7.50 (d, J = 8.0 Hz, 2H), 7.93 (d, J = 8.0 Hz…
Number of citations: 0 www.sciencedirect.com
SI Rosca, C OTT, R Stan, M Raicopol… - … : SC Biblioteca Chimiei …, 2000 - researchgate.net
… chromium)ethylideneamino] acetate,17, Schiff base of (2methyl-4-tert-butylacetophenone)-tricarbonyl-chromium, 16 with glycine ethyl ester was prepared according to the procedure …
Number of citations: 1 www.researchgate.net

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